Cas no 2059920-01-1 (Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate)

Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate is a specialized ester compound featuring a pivaloyloxy-protected phenol group and an alkyne-terminated ester chain. Its key structural attributes include a stable pivalate moiety, which enhances solubility and protects the phenolic hydroxyl group during synthetic transformations. The alkyne functionality offers versatile reactivity for click chemistry, cross-coupling, or cycloaddition reactions, making it valuable in pharmaceutical and materials science research. The methyl ester group provides further synthetic flexibility for hydrolysis or transesterification. This compound is particularly useful in intermediate synthesis, where controlled deprotection and selective functionalization are required. Its stability and well-defined reactivity profile make it a reliable building block for complex molecule construction.
Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate structure
2059920-01-1 structure
Product name:Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate
CAS No:2059920-01-1
MF:C17H20O4
MW:288.338305473328
CID:4710694
PubChem ID:137628694

Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate
    • CS-0088865
    • D74710
    • 2059920-01-1
    • methyl 5-[4-(2,2-dimethylpropanoyloxy)phenyl]pent-4-ynoate
    • methyl 5-{4-[(2,2-dimethylpropanoyl)oxy]phenyl}pent-4-ynoate
    • SCHEMBL20836500
    • Methyl5-(4-(pivaloyloxy)phenyl)pent-4-ynoate
    • Inchi: 1S/C17H20O4/c1-17(2,3)16(19)21-14-11-9-13(10-12-14)7-5-6-8-15(18)20-4/h9-12H,6,8H2,1-4H3
    • InChI Key: YQMSQBSLZUVUGE-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C#CCCC(=O)OC)=CC=1)C(C(C)(C)C)=O

Computed Properties

  • Exact Mass: 288.13615911 g/mol
  • Monoisotopic Mass: 288.13615911 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Molecular Weight: 288.34
  • Topological Polar Surface Area: 52.6

Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P024925-1g
METHYL 5-(4-(PIVALOYLOXY)PHENYL)PENT-4-YNOATE
2059920-01-1 97%
1g
$297.00 2023-12-19
1PlusChem
1P024925-5g
METHYL 5-(4-(PIVALOYLOXY)PHENYL)PENT-4-YNOATE
2059920-01-1 97%
5g
$1071.00 2023-12-19
1PlusChem
1P024925-250mg
METHYL 5-(4-(PIVALOYLOXY)PHENYL)PENT-4-YNOATE
2059920-01-1 97%
250mg
$110.00 2023-12-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1159505-1g
Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate
2059920-01-1 97%
1g
¥15750 2023-04-15
1PlusChem
1P024925-100mg
METHYL 5-(4-(PIVALOYLOXY)PHENYL)PENT-4-YNOATE
2059920-01-1 97%
100mg
$65.00 2023-12-19

Additional information on Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate

Comprehensive Overview of Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate (CAS No. 2059920-01-1)

Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate (CAS No. 2059920-01-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This ester derivative, featuring a pivaloyloxy group and a pent-4-ynoate backbone, is often explored for its role in intermediate synthesis and drug development. Researchers are particularly interested in its click chemistry compatibility, which aligns with modern trends in bioconjugation and prodrug design.

The compound’s molecular structure combines a phenyl ring with an alkyne functional group, making it a versatile building block for cross-coupling reactions. Its CAS No. 2059920-01-1 is frequently searched in databases like SciFinder and PubChem, reflecting its relevance in high-throughput screening and medicinal chemistry. Recent studies highlight its potential in targeting enzyme inhibition and cancer therapeutics, topics that dominate current scientific discourse.

One of the key advantages of Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate is its stability under physiological conditions, a trait highly valued in drug delivery systems. This aligns with the growing demand for biocompatible materials and sustainable chemistry solutions. Users often search for terms like "pivaloyloxy derivatives" or "alkyne esters in drug design," underscoring the compound’s niche yet critical role in advancing precision medicine.

From a synthetic perspective, the compound’s ester linkage and terminal alkyne group facilitate modular modifications, a feature exploited in combinatorial chemistry. Its CAS No. 2059920-01-1 is also associated with patents exploring bioorthogonal reactions, a hot topic in chemical biology. These attributes make it a subject of interest for academic and industrial labs focusing on next-generation therapeutics.

In summary, Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate (CAS No. 2059920-01-1) exemplifies the intersection of organic synthesis and biomedical innovation. Its design caters to contemporary needs such as targeted drug delivery and green chemistry, ensuring its continued relevance in scientific literature and industrial applications.

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